molecular formula C11H15BF2N2O3 B6267313 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1400581-04-5

2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B6267313
CAS No.: 1400581-04-5
M. Wt: 272.1
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Description

2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a difluoromethoxy group and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between appropriate amidines and β-dicarbonyl compounds.

    Introduction of the Difluoromethoxy Group: This step often involves the reaction of the pyrimidine core with difluoromethylating agents such as difluoromethyl ethers under basic conditions.

    Boronic Ester Formation:

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Types of Reactions:

    Substitution Reactions: The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds.

    Oxidation Reactions: The difluoromethoxy group can be oxidized under specific conditions to form difluoromethyl ketones or aldehydes.

    Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidines under catalytic hydrogenation conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

    Cross-Coupling Products: Various substituted pyrimidines.

    Oxidation Products: Difluoromethyl ketones or aldehydes.

    Reduction Products: Dihydropyrimidines.

Chemistry:

    Building Block: Used as a building block in the

Properties

CAS No.

1400581-04-5

Molecular Formula

C11H15BF2N2O3

Molecular Weight

272.1

Purity

95

Origin of Product

United States

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